molecular formula C9H18ClNO2 B2960639 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2490432-61-4

1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride

Cat. No.: B2960639
CAS No.: 2490432-61-4
M. Wt: 207.7
InChI Key: RUCLZYSIJYDGMP-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H18CLNO . It is also known as 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride . The compound has a molecular weight of 191.7 .


Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic structure with a methoxymethyl group attached . The InChI code for this compound is 1S/C9H17NO.ClH/c1-11-9-5-2-8(10,3-6-9)4-7-9;/h2-7,10H2,1H3;1H . This code provides a standardized way to represent the compound’s structure.

Scientific Research Applications

Substance P (NK1) Receptor Antagonists Research has identified potent nonpeptide antagonists of the substance P (NK1) receptor, such as CP-96,345, which is a tricyclic compound. These antagonists have been shown to selectively inhibit substance P-induced physiological responses without affecting other receptors. Such compounds are valuable for investigating the physiological properties of substance P and its role in various diseases (Snider et al., 1991).

Anti-Influenza Virus Activity Tricyclic compounds with unique amine moieties have been designed and synthesized for the development of anti-influenza virus agents. These compounds have demonstrated potent anti-influenza A virus activity in vitro, making them promising candidates for further development as anti-influenza agents (Oka et al., 2001).

Properties

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-11-7-9-4-2-8(10,3-5-9)6-12-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLZYSIJYDGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(CC1)(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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